molecular formula C13H11N3O3 B089723 N'-(4-nitrophenyl)benzohydrazide CAS No. 1088-95-5

N'-(4-nitrophenyl)benzohydrazide

Cat. No. B089723
CAS RN: 1088-95-5
M. Wt: 257.24 g/mol
InChI Key: JJMHIEVGMFNTRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N'-(4-nitrophenyl)benzohydrazide derivatives involves the reaction of benzoyl hydrazide with different substituents to form various benzohydrazide compounds. For example, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol produces a specific benzohydrazide compound, which is then characterized by NMR spectroscopy and single-crystal X-ray structure study (Asegbeloyin et al., 2014). These methods are crucial for confirming the successful synthesis and identifying the molecular structure of the synthesized compounds.

Molecular Structure Analysis

The crystal structure of benzohydrazide derivatives provides insight into their molecular configuration. For instance, benzoic acid 4-nitrobenzylidenhydrazide has been found to have a non-planar structure overall, with substituents at the azomethine N-C bond in the E-position. This arrangement influences the compound's crystalline state and intermolecular interactions, such as hydrogen bonding (Chumakov et al., 2005).

Chemical Reactions and Properties

N'-(4-nitrophenyl)benzohydrazide compounds engage in various chemical reactions forming complexes with metals like Co(II), Ni(II), and Cu(II), as seen in the synthesis of different ligands and their metal complexes. These reactions are important for exploring the compound's potential as ligands in coordination chemistry and their biological activities. The coordination behavior, magnetic measurements, and spectral studies provide a deep understanding of these compounds' chemical properties (Asegbeloyin et al., 2014).

Scientific Research Applications

  • Anti-inflammatory Activity : Compounds containing benzohydrazides, including those with a 4-nitrophenylacetohydrazide moiety, have demonstrated significant anti-inflammatory properties, as shown in a study evaluating their effects using the carrageenan paw edema method (Reddy & Kathale, 2017).

  • Acetylation Reaction Study : Benzohydrazide derivatives were studied for their reactivity towards acetylation reactions, providing insights into the kinetics and mechanisms of such chemical processes (Campodónico et al., 2010).

  • Cytotoxic Activity : Certain aroylhydrazones, including 4-nitro-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide, have been synthesized and analyzed for their cytotoxic activity against breast cancer and human prostate adenocarcinoma cell lines. These compounds also showed potential as non-linear optical (NLO) materials (Singh et al., 2017).

  • Liquid Crystalline Behavior : Hydrazide derivatives containing alkoxyazobenzene, with nitro terminal groups, exhibit unique liquid crystalline properties, which are influenced by hydrogen bonding and dipole-dipole interactions (Bai et al., 2014).

  • Antimicrobial and Antioxidant Properties : Substituted-N′-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs have been found to exhibit significant antioxidant, anti-inflammatory, and antimicrobial activity (Bala et al., 2013).

  • Molecular Structure Analysis : Research on N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate provided insights into its molecular structure and intermolecular interactions, contributing to the understanding of such compounds' properties (Zhou et al., 2011).

Future Directions

While specific future directions for N’-(4-nitrophenyl)benzohydrazide were not found in the search results, the study of the catalytic reduction of 4-nitrophenol by nanostructured materials is a topic of ongoing research . This suggests that N’-(4-nitrophenyl)benzohydrazide and similar compounds could be of interest in the development of new catalysts.

properties

IUPAC Name

N'-(4-nitrophenyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(9-7-11)16(18)19/h1-9,14H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMHIEVGMFNTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148748
Record name Benzoic acid, 2-(p-nitrophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-nitrophenyl)benzohydrazide

CAS RN

1088-95-5
Record name Benzoic acid, 2-(4-nitrophenyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(p-nitrophenyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC56923
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-(p-nitrophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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